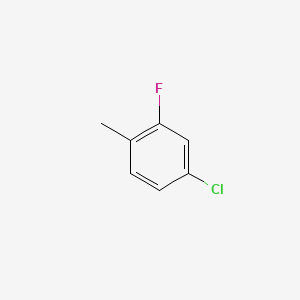

4-Chloro-2-fluorotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFCYQTVSDCXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196428 | |

| Record name | 4-Chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-75-5 | |

| Record name | 4-Chloro-2-fluoro-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluorotoluene: Properties, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth technical examination of 4-Chloro-2-fluorotoluene (CAS No. 452-75-5), a versatile halogenated aromatic hydrocarbon. Intended for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, its strategic applications in synthesis, and the practical methodologies for its use.

Core Molecular Profile and Physicochemical Properties

This compound is a synthetic compound that presents as a colorless to light yellow liquid at room temperature.[1] It is not found in nature and was first developed in the mid-20th century during the expansion of halogenated aromatic chemistry for industrial purposes. Its strategic importance lies in the unique combination and positioning of its functional groups: a methyl group, a fluorine atom, and a chlorine atom on a benzene ring. This specific arrangement imparts a nuanced reactivity profile that is highly valuable in multi-step organic synthesis.

The fundamental identifiers and physical properties of this compound are summarized below. This data is critical for reaction planning, safety assessments, and purification strategies.

| Identifier/Property | Value | Source(s) |

| CAS Number | 452-75-5 | [1][2] |

| Molecular Formula | C₇H₆ClF | [1][2] |

| Molecular Weight | 144.57 g/mol | [1][2] |

| IUPAC Name | 4-chloro-2-fluoro-1-methylbenzene | [2] |

| Synonyms | 2-Fluoro-4-chlorotoluene, 4-Chloro-2-fluoro-1-methylbenzene | [3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | 1.186 g/mL at 25 °C | [4] |

| Boiling Point | 158 °C at 743 mmHg | [4] |

| Flash Point | 51 °C (124 °F) - Closed Cup | [4][5] |

| Refractive Index (n20/D) | 1.498 | [4] |

| Water Solubility | Insoluble | [6] |

| Vapour Pressure | 23.4 mmHg at 25°C |

Spectroscopic and Analytical Characterization

Accurate characterization is the bedrock of chemical synthesis. The spectroscopic profile of this compound provides an unambiguous fingerprint for identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl group protons. The coupling patterns between the aromatic protons are influenced by the fluorine and chlorine substituents, providing key structural information.[7]

-

¹³C NMR: The carbon spectrum reveals the unique chemical environments of the seven carbon atoms in the molecule.[8]

Infrared (IR) and Raman Spectroscopy

FT-IR and FT-Raman spectra provide valuable information about the vibrational modes of the molecule. Key absorptions are associated with C-H stretching of the aromatic ring and methyl group, C=C stretching of the ring, and the characteristic C-F and C-Cl bond vibrations. Detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), has been performed to assign these modes precisely.[9]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 144. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) results in a characteristic M+2 peak at m/z 146. Key fragment ions include those corresponding to the loss of chlorine and other rearrangements.[2][3]

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR | Signals for aromatic and methyl protons with characteristic splitting. | [7] |

| ¹³C NMR | Seven distinct signals corresponding to the carbon skeleton. | [2][8] |

| FT-IR | C-H, C=C (aromatic), C-F, and C-Cl stretching and bending vibrations. | [2][9] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺) at m/z 144; Isotopic peak (M+2) at m/z 146. | [2][3] |

Chemical Reactivity: A Mechanistic Perspective

The synthetic utility of this compound stems from the distinct reactivity of its three key sites: the aromatic ring, the benzylic methyl group, and the halogen substituents. The interplay of their electronic effects governs the molecule's behavior.

Aromatic Ring Reactivity: Electrophilic Substitution

The halogen atoms on the ring exhibit opposing electronic effects: they are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring, making it less nucleophilic than benzene.[10][11] However, they are ortho, para-directing because their lone pairs can donate electron density through resonance (+M effect), which preferentially stabilizes the intermediates formed from attack at these positions.[11]

In this compound, the fluorine is at position 2, chlorine at position 4, and the methyl group (a weak activating, ortho, para-director) is at position 1. The cumulative effect is a deactivated ring, but electrophilic attack will be directed to the positions most activated (or least deactivated) by the existing groups.

Caption: Directing effects in this compound.

Benzylic Position Reactivity: Free-Radical Halogenation

The methyl group is a prime site for free-radical substitution. The C-H bonds at the benzylic position are significantly weaker than typical alkyl C-H bonds.[12] This is because homolytic cleavage of a benzylic C-H bond yields a benzylic radical, which is highly stabilized by resonance delocalization of the unpaired electron into the aromatic π-system.[12][13]

This inherent stability is the causal reason for the high selectivity of reactions like benzylic bromination using N-Bromosuccinimide (NBS) with a radical initiator. This reaction proceeds selectively at the methyl group, leaving the aromatic ring untouched, a critical transformation for introducing further functionality.[13][14] This reaction is a cornerstone of its utility, converting the relatively inert toluene derivative into a highly versatile benzyl bromide intermediate.[4]

Caption: Workflow for selective benzylic bromination.

Halogen Reactivity: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on this compound is generally unfavorable. SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[15][16] this compound lacks such strong activating groups. While the fluorine atom is generally a better leaving group than chlorine in SNAr contexts (due to its high electronegativity stabilizing the intermediate Meisenheimer complex), the overall electron-rich nature of the ring, bolstered by the methyl group, makes this pathway difficult under standard conditions.[17][18]

Key Applications in Pharmaceutical Synthesis

This compound is a valuable building block for creating more complex molecules destined for pharmaceutical and agrochemical applications.[7][13][19] Its true power is unlocked through sequential reactions, often starting with the benzylic bromination described above.

A notable application is its use as a precursor in the synthesis of intermediates for multi-kinase inhibitors. For example, it can be converted to 4-chloro-2-fluorobenzaldehyde, a key component in the synthesis of Sorafenib and related anti-cancer drugs.[6][20]

Caption: Synthetic pathway to pharmaceutical intermediates.

Experimental Protocols

Trustworthiness in chemical synthesis is built on robust, reproducible protocols. The following methodologies are provided as a self-validating framework for the synthesis, purification, and analysis of this compound and its derivatives.

Synthesis of this compound via Diazotization

This protocol is based on a patented method involving a diazotization-thermolysis sequence starting from 5-chloro-2-methylaniline.[21]

Step 1: Salification

-

In a suitable reactor equipped for low-temperature control, charge anhydrous hydrofluoric acid (HF).

-

Cool the HF to 5-7 °C.

-

Slowly add 5-chloro-2-methylaniline dropwise, maintaining the temperature below 15 °C. The molar ratio of HF to the aniline should be between 2:1 and 5:1.

-

After the addition is complete, stir the mixture for 1-3 hours at 5-7 °C to ensure complete formation of the anilinium fluoride salt.

Step 2: Diazotization

-

Cool the mixture from Step 1 to between -3 °C and 0 °C.

-

Prepare a solution of sodium nitrite. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C. The molar ratio of sodium nitrite to the starting aniline should be between 1:1 and 1.5:1.

-

After complete addition, continue stirring for 1-3 hours at -3 °C to 0 °C to form the diazonium salt.

Step 3: Thermolysis (Decomposition)

-

Carefully and slowly heat the mixture from Step 2. A programmed heating schedule is recommended (e.g., 0-18 °C over 5 hours, then 18-26 °C over 12 hours, and finally up to 40 °C).

-

The diazonium salt will decompose, releasing nitrogen gas and forming the desired this compound. Ensure adequate ventilation and off-gas management.

-

Once the decomposition is complete (indicated by the cessation of gas evolution), the crude product can be isolated. This method can achieve purities over 99% and yields up to 98%.[21]

Purification by Fractional Distillation

For purifying the crude product or separating it from reaction byproducts, fractional distillation is effective due to its defined boiling point.

-

Set up a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings) to ensure efficient separation.[22]

-

Charge the crude this compound to the distillation flask along with boiling chips.

-

Heat the flask gently using a heating mantle.

-

Monitor the temperature at the still head. Discard any initial low-boiling fractions.

-

Collect the fraction that distills at a constant temperature of approximately 158 °C (at ~743 mmHg).[4] Adjust the expected boiling point for the operating pressure if performing a vacuum distillation.

-

Continue collection until the temperature begins to rise again, then stop the distillation.

Analytical Sample Preparation

NMR Spectroscopy Sample Preparation (Liquid Sample)

-

Ensure the NMR tube is clean and dry. Clean with a suitable solvent (e.g., acetone) and dry in an oven or with a stream of dry nitrogen.

-

For a standard ¹H NMR, add a few drops of liquid this compound to approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[23][24]

-

Filter the solution through a small plug of glass wool or Kimwipe in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Cap the tube and label it appropriately. The sample is now ready for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Sample Preparation

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., dichloromethane or hexane).

-

Create a series of dilutions from the stock solution to generate a calibration curve.

-

For a typical analysis, inject 1 µL of the appropriately diluted sample into the GC-MS. A split injection is common to avoid overloading the column.[25]

-

The GC program should have an initial oven temperature around 70°C, followed by a ramp up to ~230-250°C to ensure elution of the compound. A standard 5% phenyl methyl silicone column is suitable.[26]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound is a flammable liquid and an irritant.

-

Hazards: Flammable liquid and vapor (H226). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][26]

-

Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][23] Use non-sparking tools and ground all equipment to prevent static discharge.[23] Keep away from heat, sparks, open flames, and other ignition sources.[26]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[23][26] Store away from incompatible materials such as strong oxidizing agents.[17]

-

First Aid:

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[23]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[23]

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.[14]

-

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

-

Conclusion

This compound is more than a simple halogenated solvent; it is a strategically designed building block whose value is rooted in the predictable and selective reactivity of its functional groups. The ability to perform clean, high-yield radical bromination at the benzylic position, while retaining the halogenated aromatic core, makes it an exceptionally useful precursor for complex molecular architectures. For researchers in drug discovery and process development, a thorough understanding of its properties, reactivity, and handling protocols is essential for leveraging its full potential in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- Guidechem. (n.d.). This compound 452-75-5.

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (2023). This compound - Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520630, this compound.

- Sigma-Aldrich. (n.d.). This compound ≥99%.

- Matrix Scientific. (n.d.). This compound.

- BLD Pharm. (n.d.). 452-75-5 | this compound.

- Ramalingam, S., et al. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 429-436.

- ChemicalBook. (n.d.). This compound(452-75-5) 1H NMR spectrum.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- Singh, U. P., et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(3), 422-429.

- NINGBO INNO PHARMCHEM CO.,LTD. (2024). This compound: Synthesis and Safety Considerations. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Sigma-Aldrich. (n.d.). This compound ≥99%. Product Page.

- Google Patents. (2012). CN102786386A - Preparation method of this compound.

- ChemicalBook. (n.d.). This compound(452-75-5).

- Fisher Scientific. (2023). Safety Data Sheet - 2-Chloro-4-fluorotoluene.

- ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib.

- MDPI. (2015). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation.

- Ashenhurst, J. (2018).

- Chemistry Steps. (n.d.). Benzylic Bromination.

- African Rock Art. (n.d.). This compound.

- PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.

- Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.

- PHARMD GURU. (n.d.). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION.

- SpectraBase. (n.d.). This compound - Optional[13C NMR].

- Professor Dave Explains. (2019, July 12).

- ChemicalBook. (n.d.). 2-Chloro-4-fluorotoluene synthesis.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Chloro-2-fluoro-3-methoxyaniline.

- ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Chemistry Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions.

- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.

- Sciforum. (n.d.). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature.

- Journal of Analytical Toxicology. (1998). A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse.

- ResearchGate. (n.d.). A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse | Request PDF.

- MDPI. (2024). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples.

- LECO Corporation. (n.d.). Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520630, this compound.

- Vassar College. (2007, November 28).

- CK-12 Foundation. (n.d.). Electrophilic Substitution Reactions - Haloarenes.

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. 4-CHLORO-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 99 452-75-5 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. prepchem.com [prepchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 15. pharmdguru.com [pharmdguru.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. chemimpex.com [chemimpex.com]

- 22. youtube.com [youtube.com]

- 23. sites.bu.edu [sites.bu.edu]

- 24. organomation.com [organomation.com]

- 25. gcms.cz [gcms.cz]

- 26. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 4-Chloro-2-fluorotoluene (CAS No. 452-75-5)

Section 1: Introduction and Strategic Importance

4-Chloro-2-fluorotoluene, with the CAS registry number 452-75-5, is a halogenated aromatic compound that has emerged as a critical building block in the fine chemical industry.[1] Its strategic importance is primarily derived from its unique substitution pattern on the toluene core. The presence of chlorine and fluorine atoms, coupled with a reactive methyl group, provides a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview, moving from fundamental properties to synthetic protocols and key applications, with a focus on the practical insights required for laboratory and industrial settings.

This compound is not merely an off-the-shelf reagent; it is a key intermediate in the synthesis of high-value products, including active pharmaceutical ingredients (APIs) and advanced agrochemicals.[2] Its utility is also recognized in material science, where it contributes to the development of specialty polymers with enhanced thermal stability and chemical resistance.[2] Understanding the nuances of its synthesis, reactivity, and handling is paramount for any research and development program aiming to leverage its potential.

Section 2: Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. A summary of its key characteristics is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 452-75-5 | [2] |

| Molecular Formula | C₇H₆ClF | [3][4] |

| Molecular Weight | 144.57 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Boiling Point | 158 °C at 743 mmHg | [2][3] |

| Density | 1.186 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.498 | [3][6] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [3][5] |

| Water Solubility | Insoluble | [5] |

| IUPAC Name | 4-chloro-2-fluoro-1-methylbenzene | [4] |

| InChI Key | MKFCYQTVSDCXAQ-UHFFFAOYSA-N | [3][7] |

For structural confirmation, spectroscopic analysis is indispensable. While raw spectra should be consulted for definitive identification, the expected signatures are well-documented. Spectroscopic data including 1H NMR, 13C NMR, IR, and Raman are available through various chemical databases.[7][8][9] The 1H NMR spectrum is characterized by distinct aromatic proton signals and a singlet for the methyl protons, with coupling patterns influenced by both the chlorine and fluorine substituents.

Section 3: Synthesis Pathway and Experimental Protocol

The industrial synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The most common route proceeds from 5-chloro-2-methylaniline via a modified Schiemann reaction, which avoids the isolation of the often-unstable diazonium tetrafluoroborate salt.[10]

Synthesis Workflow Overview

The synthesis can be logically broken down into three core stages: salification, diazotization, and thermal decomposition. This pathway is favored because it utilizes anhydrous hydrofluoric acid (HF) both as a solvent and the fluorine source, streamlining the process.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established patent literature.[10] Causality Note: The precise temperature control at each stage is critical for safety and yield. Low temperatures during diazotization prevent premature decomposition of the diazonium salt, while slow, programmed heating during thermolysis controls the rate of nitrogen gas evolution, preventing a dangerous pressure buildup.

Step 1: Salification

-

Charge a suitable reactor with anhydrous hydrofluoric acid (molar ratio of HF to aniline: 2-5:1).

-

Cool the HF to between 5-7 °C with constant stirring.

-

Slowly add 5-chloro-2-methylaniline (1.0 equivalent) dropwise to the cooled HF. The rate of addition should be controlled to maintain the reaction temperature within the 5-7 °C range.

-

After the addition is complete, continue stirring at this temperature for 1-3 hours to ensure complete formation of the anilinium salt (Mixture 1).

Step 2: Diazotization

-

Cool Mixture 1 to a temperature range of -3 °C to 0 °C.

-

Slowly add a solution of sodium nitrite (1.0-1.5 equivalents) dropwise. The exothermic nature of this reaction requires careful monitoring and a slow addition rate to maintain the temperature below 0 °C.

-

Once the sodium nitrite addition is complete, allow the reaction to stir for an additional 1-3 hours at -3 °C to 0 °C to ensure complete diazotization, yielding Mixture 2.

Step 3: Thermal Decomposition (Thermolysis)

-

Carefully and slowly heat Mixture 2. A programmed heating ramp is essential for safety. A typical profile involves raising the temperature from 0 °C to 40 °C over several hours.[10]

-

As the temperature rises, the diazonium salt decomposes, releasing nitrogen gas and forming the desired this compound.

-

Once gas evolution ceases and the reaction is complete, the crude product can be isolated. Post-processing typically involves a basic wash to neutralize residual acid, followed by distillation to achieve high purity (>99%).[10]

Section 4: Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The aromatic ring is activated by the methyl group (ortho-, para-directing) and deactivated by the halogens (ortho-, para-directing). This interplay allows for selective further functionalization.

The methyl group is a key handle for modification. For instance, it can undergo free-radical bromination using N-bromosuccinimide (NBS) to form 4-chloro-2-fluoro-benzyl bromide, a valuable intermediate for introducing the substituted benzyl moiety into larger molecules.[3]

Caption: Key reactivity pathways of this compound.

In pharmaceutical development, this molecule serves as a key starting material.[2] The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The specific 4-chloro-2-fluoro substitution pattern provides a unique electronic and steric profile that medicinal chemists can exploit to fine-tune the properties of a potential therapeutic agent.[2][11]

Conceptual Workflow in Drug Discovery

The journey from a building block like this compound to a final drug product is a multi-stage process. Its role is foundational, providing the core structure upon which molecular complexity is built.

Caption: Role of 4C2FT in the pharmaceutical development pipeline.

Section 5: Safety, Handling, and Storage Protocol

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is classified as a flammable liquid and vapor, and it causes skin, eye, and respiratory irritation.[3][4][12]

Table 2: GHS Hazard Classification

| Hazard Class | Code | Statement | Source(s) |

| Flammable Liquids | H226 | Flammable liquid and vapor | [3][4] |

| Skin Irritation | H315 | Causes skin irritation | [3][4] |

| Eye Irritation | H319 | Causes serious eye irritation | [3][4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [3][4] |

Mandatory Handling and PPE Protocol

Trustworthiness Principle: This protocol is a self-validating system. Adherence at every step mitigates the identified risks. Deviation compromises safety.

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to control vapor exposure.[12] Ensure an eyewash station and safety shower are immediately accessible. Use explosion-proof electrical and ventilation equipment.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[12]

-

Body Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant clothing.[12]

-

-

Safe Handling Practices:

-

Keep away from all sources of ignition, including heat, sparks, and open flames. No smoking.[14]

-

Use non-sparking tools and take precautionary measures against static discharge.[14][13] Ground all containers and receiving equipment during transfers.[14]

-

Avoid breathing vapors or mist.[12]

-

Avoid contact with skin and eyes.[12]

-

Wash hands thoroughly after handling.[12]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[14][12][13] Keep apart from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains.[14][12]

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]

References

-

This compound: Synthesis and Safety Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN102786386A - Preparation method of this compound.

-

2-Fluoro-4-chlorotoluene CAS 452-75-5. Home Sunshine Pharma. [Link]

-

China this compound 452-75-5. Chinachemnet. [Link]

-

This compound. PubChem - NIH. [Link]

-

This compound. African Rock Art. [Link]

-

This compound - Optional[13C NMR]. SpectraBase. [Link]

- 2-Chloro-4-fluorotoluene: A Key Intermediate for Pharmaceuticals and Agrochemicals. Unknown Source. (Link not available)

-

Material Safety Data Sheet - 4-Chlorotoluene, 98%. Cole-Parmer. [Link]

-

The Role of 2-Chloro-4-fluorotoluene in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. [Link]

-

The Role of 4-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound - 452-75-5. Inner Mongolia Brilliant Pharmaceutical Co., Ltd.. [Link]

-

Spectral Database for Organic Compounds, SDBS. AIST. [Link]

-

This compound (≥99%). Amerigo Scientific. [Link]

- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-氯-2-氟甲苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-4-chlorotoluene CAS 452-75-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 452-75-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. This compound(452-75-5) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(452-75-5) IR Spectrum [m.chemicalbook.com]

- 10. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.at [fishersci.at]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-fluorotoluene from 5-Chloro-2-methylaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-fluorotoluene, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the transformation of 5-Chloro-2-methylaniline via a modified Balz-Schiemann reaction. This document delves into the mechanistic underpinnings of the synthesis, provides detailed, field-proven experimental protocols, and addresses critical safety considerations. It is intended for an audience of researchers, scientists, and drug development professionals, offering actionable insights to ensure a safe, efficient, and reproducible synthesis.

Introduction: Strategic Importance of this compound

This compound (CAS No. 452-75-5) is a substituted toluene derivative whose structural motifs are of significant interest in medicinal chemistry and materials science.[1] The presence of both chloro and fluoro substituents on the aromatic ring provides a unique combination of lipophilicity, metabolic stability, and electronic properties. These attributes make it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized agrochemicals.[2]

The synthesis of such fluorinated aromatics is not trivial. Direct fluorination of aromatic rings is often hazardous and lacks regioselectivity.[3] Therefore, reliable and efficient indirect methods are of paramount importance. The Balz-Schiemann reaction, which transforms an aromatic amine into an aryl fluoride via a diazonium salt intermediate, is a cornerstone of aromatic fluorine chemistry.[4][5] This guide will focus on a robust and scalable method for the synthesis of this compound starting from the readily available 5-Chloro-2-methylaniline.

The Synthetic Pathway: A Mechanistic Perspective

The conversion of 5-chloro-2-methylaniline to this compound is a two-step process, beginning with diazotization, followed by a fluoro-dediazoniation reaction. This pathway is a variation of the classic Balz-Schiemann reaction.

Step 1: Diazotization of 5-Chloro-2-methylaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[7]

The mechanism involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid. The strong acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[6][8]

The lone pair of electrons on the nitrogen atom of the primary amine (5-chloro-2-methylaniline) attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion.[8][9] The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[7]

Diagram: Diazotization of 5-Chloro-2-methylaniline

Caption: A streamlined workflow for the synthesis.

Scientific Integrity: Safety, Validation, and Side Reactions

Critical Safety Protocols

-

Anhydrous Hydrofluoric Acid (HF): HF is an extremely corrosive and toxic substance that can cause severe, deep-tissue burns which may not be immediately painful. [10]All manipulations must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including a face shield, chemical splash goggles, an HF-resistant apron (e.g., neoprene), and specialized gloves (e.g., long neoprene or butyl rubber gloves over nitrile gloves). [11][12][13]A calcium gluconate gel must be readily available as a first-aid antidote for skin exposure. [14][10]Never work with HF alone.

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially in a dry, solid state. [3][15]The protocol described herein avoids the isolation of the diazonium salt, which is a significant safety advantage. [16]However, the thermal decomposition step is exothermic and must be carefully controlled to prevent a runaway reaction. [17][18]

Self-Validating System: Analytical Characterization

To ensure the integrity of the synthesis, each stage should be monitored and the final product thoroughly characterized.

| Analysis Stage | Technique | Purpose | Expected Observations |

| Starting Material | GC-MS, ¹H NMR | Confirm identity and purity of 5-Chloro-2-methylaniline | Match reference spectra and show >98% purity. |

| Reaction Monitoring | TLC, GC-MS | Track the consumption of starting material and formation of product | Disappearance of the starting amine spot/peak and appearance of the product spot/peak. |

| Final Product | ¹H NMR, ¹³C NMR, GC-MS | Confirm structure and purity of this compound | ¹H NMR will show characteristic aromatic and methyl proton signals. Mass spectrometry will show the molecular ion peak. [19][20] |

Potential Side Reactions and Mitigation

-

Phenol Formation: If water is present during the diazotization or decomposition, the diazonium salt can react to form the corresponding phenol (4-chloro-2-methylphenol). Using anhydrous HF and ensuring all equipment is dry minimizes this side reaction.

-

Azo Coupling: The diazonium salt is an electrophile and can react with the starting amine (an electron-rich aromatic) to form an azo compound. This is minimized by maintaining a low reaction temperature and adding the sodium nitrite slowly to avoid a buildup of the diazonium salt concentration.

-

De-halogenation/Rearrangement: While less common, under certain conditions, other substitutions or rearrangements can occur. Adhering to the specified temperature ranges is critical to ensure the regioselectivity of the fluorination.

Conclusion

The synthesis of this compound from 5-Chloro-2-methylaniline via a modified Balz-Schiemann reaction using anhydrous hydrofluoric acid is a robust and efficient method. This guide provides a detailed framework, balancing the practicalities of the experimental protocol with the critical theoretical and safety considerations. By understanding the underlying mechanisms and adhering to stringent safety protocols, researchers can confidently and reproducibly synthesize this valuable chemical intermediate. The principles and practices outlined herein are foundational for the safe and successful execution of hazardous yet essential chemical transformations in the pursuit of novel pharmaceuticals and agrochemicals.

References

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING. Retrieved from [Link]

-

Concordia University. (n.d.). HYDROFLUORIC ACID SAFETY GUIDELINES. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link]

-

Environment, Health & Safety - University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

University of California, Santa Barbara. (2019, March 18). Guidelines for the Safe Handling of Hydrofluoric Acid. Retrieved from [Link]

-

Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

-

Northern Arizona University. (n.d.). Hydrofluoric Acid – Safety Guidelines. Retrieved from [Link]

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

Safety & Risk Services - The University of British Columbia. (n.d.). Working Safely with Hydrofluoric Acid. Retrieved from [Link]

-

Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. Retrieved from [Link]

- Unknown Source. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [No URL available]

-

PubMed Central. (n.d.). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]

-

ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Retrieved from [Link]

-

ChemRxiv. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. Retrieved from [Link]

-

FlexiPrep. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

-

ACS Omega. (2021, August 13). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

-

Maximum Academic Press. (2025, June 30). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Retrieved from [Link]

-

Filo. (2025, July 1). Explain the following reactions: Balz-Schiemann reaction Diazotization re... Retrieved from [Link]

-

ResearchGate. (2018, October 14). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Retrieved from [Link]

-

ResearchGate. (n.d.). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazoni. Retrieved from [Link]

- Google Patents. (n.d.). CN102786386A - Preparation method of this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. flexiprep.com [flexiprep.com]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Explain the following reactions: Balz-Schiemann reaction Diazotization re.. [askfilo.com]

- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 7. pharmdguru.com [pharmdguru.com]

- 8. byjus.com [byjus.com]

- 9. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 10. concordia.ca [concordia.ca]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. uthsc.edu [uthsc.edu]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 14. in.nau.edu [in.nau.edu]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. scientificupdate.com [scientificupdate.com]

- 18. maxapress.com [maxapress.com]

- 19. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. This compound(452-75-5) 1H NMR spectrum [chemicalbook.com]

Physical properties of 4-Chloro-2-fluorotoluene

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorotoluene

This document provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No. 452-75-5). It is intended for researchers, chemists, and professionals in the fields of drug development, agrochemical synthesis, and material science who utilize this versatile halogenated aromatic intermediate. This guide moves beyond a simple recitation of data, offering insights into the practical implications of these properties for handling, reaction design, and safety.

Introduction and Strategic Importance

This compound is a synthetic halogenated aromatic hydrocarbon that does not occur naturally.[1] It has emerged as a critical building block in organic synthesis, primarily due to the unique reactivity conferred by its substituent pattern.[1][2] The presence of chloro, fluoro, and methyl groups on the benzene ring allows for a high degree of regioselectivity in further functionalization, such as electrophilic aromatic substitution, cross-coupling reactions, and nucleophilic aromatic substitution.[2]

Its primary value lies in its role as a key intermediate in the production of complex molecules for the pharmaceutical, agrochemical, and specialty chemical industries.[2][3] Understanding its core physical properties is not merely an academic exercise; it is fundamental to ensuring process safety, optimizing reaction conditions, and achieving high purity and yield in downstream applications.[3] This guide provides the foundational data and experimental context necessary for its effective and safe utilization.

Chemical Identity and Molecular Structure

Precise identification is the cornerstone of chemical safety and reproducibility. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 452-75-5 | [1][4] |

| EC Number | 207-210-3 | [5] |

| IUPAC Name | 4-chloro-2-fluoro-1-methylbenzene | [5] |

| Molecular Formula | C₇H₆ClF | [1][4] |

| Molecular Weight | 144.57 g/mol | [2][5] |

| SMILES String | Cc1ccc(Cl)cc1F | |

| InChI Key | MKFCYQTVSDCXAQ-UHFFFAOYSA-N |

The arrangement of the substituents on the toluene backbone is pivotal to its chemical behavior. The fluorine at position 2 and chlorine at position 4 create a specific electronic and steric environment that directs further chemical transformations.

Caption: Safe handling workflow for flammable and irritant liquids.

Applications in Organic Synthesis

This compound is not an end-product but a versatile starting material. [2]Its utility stems from the ability to selectively transform the substituents or use them to direct reactions at other positions on the aromatic ring.

-

Pharmaceuticals and Agrochemicals: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and new crop protection agents. [2]The fluoro and chloro groups can be crucial for modulating the biological activity and pharmacokinetic properties of the final molecule.

-

Material Science: It is used in creating specialty polymers and materials where thermal stability and chemical resistance are required. * Precursor to Derivatives: It is a documented precursor for compounds like 4-chloro-2-fluoro-benzylbromide, which is achieved through radical bromination of the methyl group. [6]This derivative is another valuable building block for introducing the 4-chloro-2-fluorobenzyl moiety into larger molecules.

Caption: Role as an intermediate in multi-step synthesis.

Experimental Protocol: Determination of Refractive Index

This protocol describes a self-validating system for accurately measuring the refractive index, a critical parameter for identity and purity confirmation.

Objective: To determine the refractive index of this compound using an Abbe refractometer.

Causality: The refractive index is a temperature-dependent physical constant. Precise temperature control is paramount for an accurate and reproducible measurement. The calibration step ensures the instrument is performing correctly, making the measurement self-validating.

Methodology:

-

Instrument Calibration:

-

Turn on the refractometer and the circulating water bath set to 20.0 ± 0.1 °C. Allow the instrument to thermally equilibrate for at least 15 minutes.

-

Place a few drops of a standard with a known refractive index at 20 °C (e.g., distilled water, n_D = 1.3330) onto the prism.

-

Close the prism and observe the scale. Adjust the instrument to match the known value of the standard. This validates the instrument's accuracy.

-

-

Sample Preparation:

-

Ensure the this compound sample is clear and free of any particulate matter. If necessary, filter the sample.

-

Allow the sample to come to thermal equilibrium with the ambient temperature of the lab.

-

-

Measurement:

-

Open the prism of the calibrated refractometer and clean it thoroughly with ethanol or acetone, followed by a soft, lint-free tissue.

-

Using a clean pipette, apply 2-3 drops of this compound to the surface of the lower prism.

-

Close the prism assembly firmly.

-

Look through the eyepiece and turn the adjustment knob until the light and dark fields are in sharp contrast.

-

Align the dividing line exactly on the crosshairs of the reticle.

-

Read the refractive index value from the scale. Record the temperature.

-

-

Data Validation:

-

Repeat the measurement two more times with fresh aliquots of the sample, cleaning the prism between each measurement.

-

The three readings should agree within ±0.0002. A larger deviation may indicate temperature instability or sample contamination.

-

Compare the averaged experimental value to the literature value (n_D = 1.498 at 20 °C).

-

Caption: Workflow for refractive index measurement.

References

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 452-75-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to 4-Chloro-2-fluorotoluene: Molecular Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-2-fluorotoluene is a halogenated aromatic hydrocarbon that has emerged as a critical building block in modern organic synthesis.[1] While it does not occur naturally, its synthetic accessibility and unique substitution pattern render it an invaluable intermediate in the production of complex molecules.[1] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications. For drug development professionals and researchers, understanding the nuanced reactivity and handling of this compound is paramount for leveraging its potential in creating novel pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] This document synthesizes field-proven data to serve as an authoritative resource for laboratory and industrial applications.

Molecular Structure and Physicochemical Profile

A precise understanding of a compound's structure and physical properties is the foundation of its application in chemical synthesis. These characteristics dictate its reactivity, solubility, and handling requirements.

Chemical Identity and Nomenclature

-

Common Synonyms: 2-Fluoro-4-chlorotoluene, 4-Chloro-2-methylfluorobenzene[1]

Molecular Structure Analysis

This compound consists of a central toluene core (a benzene ring substituted with a methyl group) further functionalized with a fluorine atom at position 2 and a chlorine atom at position 4.[1] This specific arrangement of electron-withdrawing halogens and an electron-donating methyl group creates a unique electronic and steric environment, which is fundamental to its reactivity in synthetic transformations. The polar carbon-halogen bonds are key sites for reactions such as cross-coupling and nucleophilic substitution.[1]

Caption: Molecular structure of this compound (CAS 452-75-5).

Physicochemical Properties

The compound is typically supplied as a colorless to light yellow or orange liquid at room temperature.[1][2][9][10] Its physical properties are critical for process design, particularly in determining appropriate solvents, reaction temperatures, and purification methods like distillation.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | 1.186 g/mL at 25 °C | [11] |

| Boiling Point | 158 °C at 743 mmHg | [1][2][11] |

| Flash Point | 51 °C (124 °F) - Closed Cup | [3][9][11] |

| Refractive Index (n20/D) | 1.498 | [11] |

| Water Solubility | Insoluble | [10][11][12] |

| Organic Solvent Solubility | Soluble in ethers and alcohols | [12] |

| Vapor Pressure | 23.4 mmHg at 25°C | [1][9] |

Spectroscopic Characterization

For any researcher, unambiguous identification and purity assessment of starting materials are non-negotiable. This compound is characterized using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the isomeric purity and structural integrity of the molecule.[13][14] The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons, with coupling patterns influenced by the adjacent fluorine and chlorine atoms.

-

Infrared (IR) Spectroscopy: IR analysis helps identify characteristic functional group vibrations, including C-H stretches from the aromatic ring and methyl group, C-F and C-Cl stretches, and aromatic C=C bending frequencies.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of 144.57 g/mol and provides a characteristic fragmentation pattern, which is useful for identification in complex mixtures.[4]

Synthesis and Manufacturing

This compound is a synthetic compound produced through multi-step organic reactions.[1] A common and efficient industrial method involves the diazotization of a substituted aniline precursor, followed by a Schiemann-type reaction or thermal decomposition.

Overview of Synthetic Strategies

The most prevalent synthetic routes begin with substituted anilines. One well-documented method starts from 5-chloro-2-methylaniline.[15] This pathway is favored due to the availability of the starting material and the high yields and purity achievable. The core transformation involves converting the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is then displaced by fluorine.

Detailed Protocol: Diazotization of 5-chloro-2-methylaniline

The following protocol is based on established patent literature, providing a self-validating system for producing high-purity this compound.[15]

Step 1: Salification

-

In a suitable reactor, charge anhydrous hydrofluoric acid (HF) (2-5 molar equivalents).

-

Cool the HF to between 5-7 °C.

-

Slowly add 5-chloro-2-methylaniline (1 molar equivalent) dropwise, ensuring the temperature is maintained.

-

After the addition is complete, allow the mixture to react for 1-3 hours at 5-7 °C to form the amine salt (Mixture 1).[15] Causality: This step protonates the aniline, making it soluble in the reaction medium and preparing it for diazotization.

Step 2: Diazotization

-

Cool Mixture 1 to a temperature between -3 °C and 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1-1.5 molar equivalents) to Mixture 1.

-

Maintain the temperature between -3 °C and 0 °C during the addition and for an additional 1-3 hours post-addition to ensure complete formation of the diazonium fluoride salt (Mixture 2).[15] Causality: Sodium nitrite reacts with the protonated amine in the acidic medium to form the crucial diazonium intermediate.

Step 3: Thermolysis (Decomposition)

-

Gently heat Mixture 2 to a temperature between 0-40 °C.[15]

-

The diazonium salt will decompose, releasing nitrogen gas (N₂) and substituting the diazo group with a fluorine atom from the hydrofluoric acid medium. Causality: This thermal decomposition is the key step that introduces the fluorine atom onto the aromatic ring.

-

Upon completion, the resulting product is crude this compound, which can be purified via distillation to achieve purities exceeding 99%.[15]

Workflow Diagram

Caption: Synthetic workflow for this compound via diazotization.

Reactivity and Applications in Drug Development

The true value of this compound for researchers lies in its versatility as a synthetic intermediate.[2]

Chemical Reactivity Profile

The molecule's reactivity is governed by its substituents:

-

Fluorine and Chlorine: These halogens activate the ring for certain reactions and serve as leaving groups in nucleophilic aromatic substitution and as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Methyl Group: The methyl group can be oxidized to a carboxylic acid (forming 4-chloro-2-fluorobenzoic acid) or halogenated to form a benzyl bromide (e.g., 4-chloro-2-fluoro-benzylbromide), opening pathways to a vast array of derivatives.[1]

Role as a Building Block in Pharmaceuticals and Agrochemicals

This compound is a key starting material for numerous high-value products.[3]

-

Pharmaceuticals: It is a precursor for active pharmaceutical ingredients (APIs).[2] Its structure is incorporated into molecules designed to treat a range of diseases, where the specific halogenation pattern can be crucial for modulating properties like metabolic stability, binding affinity, and lipophilicity.[2]

-

Agrochemicals: The compound is used to synthesize advanced herbicides and insecticides.[1][2] The toxophore generated from this scaffold is effective in various crop protection agents.

-

Specialty Chemicals: It is also used in the manufacturing of dyes, polymers, and other fine chemicals where specific optoelectronic or material properties are required.[12]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | GHS Code | Description | Source(s) |

| Flammable Liquids | H226 | Flammable liquid and vapor | [4][6] |

| Skin Irritation | H315 | Causes skin irritation | [4][6] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][6] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][6] |

Recommended Handling and PPE

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][9]

-

Personal Protective Equipment (PPE): Wear chemical-impermeable gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[6] For operations with a high risk of splashing, a face shield is recommended.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][9][16] Use non-sparking tools and ground all equipment to prevent static discharge.[6][9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[6]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences and material science sectors. Its well-defined molecular structure, predictable reactivity, and established synthetic pathways make it a reliable and versatile building block. For researchers and drug development professionals, a thorough understanding of its properties and safe handling is the first step toward unlocking its full potential in the synthesis of next-generation molecules.

References

-

This compound - 452-75-5 - Inner Mongolia Brilliant Pharmaceutical Co., Ltd. [Link]

-

This compound | C7H6ClF | CID 520630 - PubChem - NIH. [Link]

-

CAS No : 452-75-5 | Product Name : this compound | Pharmaffiliates. [Link]

-

This compound - African Rock Art. [Link]

-

This compound - Stenutz. [Link]

-

This compound: Synthesis and Safety Considerations. [Link]

- CN102786386A - Preparation method of this compound - Google P

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 452-75-5|this compound|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. 452-75-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound CAS#: 452-75-5 [chemicalbook.com]

- 12. This compound - 452-75-5 - Inner Mongolia Brilliant Pharmaceutical Co., Ltd. [brilliantpharm.com]

- 13. This compound(452-75-5) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]

- 16. fishersci.at [fishersci.at]

Solubility and stability of 4-Chloro-2-fluorotoluene

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-2-fluorotoluene

Introduction

This compound (CAS No. 452-75-5) is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring chlorine, fluorine, and methyl groups on a benzene ring, imparts specific reactivity that is highly valued in the development of novel pharmaceuticals and advanced agrochemicals.[1][2][3] For researchers and drug development professionals, a thorough understanding of its fundamental physicochemical properties—specifically its solubility and stability—is not merely academic. These parameters are critical determinants of its handling, storage, reaction kinetics, and ultimate utility in multi-step synthetic pathways.

This guide provides a comprehensive technical overview of the solubility and stability profile of this compound. Moving beyond a simple data sheet, we will explore the causality behind its behavior, present standardized protocols for its characterization, and offer field-proven insights to aid in its effective application.

Core Physicochemical Properties

A baseline understanding of the key physicochemical properties of this compound is essential before delving into its solubility and stability characteristics. These properties, summarized in the table below, govern its behavior in various physical and chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClF | [4][5][6][7][8][9][10] |

| Molecular Weight | 144.57 g/mol | [4][5][6][9][10] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][4][7][11][12][13] |

| Boiling Point | 158 °C at 743 mmHg; ~181 °C | [4][6][7][12][14] |

| Density | ~1.186 - 1.23 g/mL at 25 °C | [4][6][7][12][14] |

| Flash Point | ~51 °C (124 °F) | [4][6][7][12][13][15] |

| Decomposition Temp. | 136 °C | [11] |

| Water Solubility | Insoluble | [4][7][12][13][14] |

Solubility Profile: A Tale of Polarity

The solubility of a synthetic intermediate is a critical factor that influences solvent selection for reactions, purification processes (such as crystallization and chromatography), and formulation.

Aqueous vs. Organic Solubility

This compound is consistently reported as being insoluble in water .[4][7][12][13][14] This is a direct consequence of its molecular structure. As a nonpolar aromatic hydrocarbon, it lacks the necessary functional groups (e.g., hydroxyl, carboxyl) to form significant hydrogen bonds with polar water molecules.

Conversely, it is soluble in common organic solvents such as ethers and alcohols.[14] This miscibility is governed by the "like dissolves like" principle, where its nonpolar nature allows for favorable intermolecular interactions (van der Waals forces) with other organic solvents.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

To quantitatively determine the solubility of this compound in a specific solvent, the OECD Guideline 105 (Water Solubility) shake-flask method is a universally accepted standard. The causality behind this protocol is to achieve a saturated, equilibrated solution from which a reliable concentration can be measured.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, acetonitrile) in a flask of suitable size. The excess is crucial to ensure saturation is reached.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours). This ensures that the system reaches thermodynamic equilibrium. A preliminary test can determine the time required to reach this state.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature until the excess, undissolved compound has fully settled. Centrifugation at the same temperature can be used to accelerate this separation.

-

Sampling & Analysis: Carefully extract an aliquot of the clear, supernatant liquid. It is critical not to disturb the undissolved material.

-

Quantification: Dilute the aliquot as necessary and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in mg/mL or g/100g ).

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation

Understanding the chemical stability of this compound is paramount for ensuring its integrity during storage and for preventing the formation of unwanted byproducts in reactions. Forced degradation, or stress testing, is a systematic way to probe its intrinsic stability.[16]

Storage and Handling

Safety data indicates that this compound is a flammable liquid and should be stored away from heat, sparks, open flames, and other ignition sources.[5][11][15] The recommended storage condition is in a tightly closed container placed in a dry, cool, and well-ventilated area.[11][13] It should be kept separate from incompatible materials, such as strong oxidizing agents.[17] While generally stable, fire may produce irritating, corrosive, and/or toxic gases.[15]

Forced Degradation Studies

As mandated by the International Council for Harmonisation (ICH) guidelines, forced degradation studies are essential in pharmaceutical development.[16][18] They help identify likely degradation products and are used to develop stability-indicating analytical methods—methods that can accurately measure the active ingredient in the presence of its degradants.[19]

Potential Degradation Pathways:

-

Hydrolytic Degradation: While insoluble in water, under prolonged exposure to harsh acidic or basic conditions at elevated temperatures, hydrolysis could occur. The C-Cl bond is more susceptible to nucleophilic substitution than the very stable C-F bond.

-

Oxidative Degradation: Strong oxidizing agents (e.g., hydrogen peroxide) can attack the molecule. A likely pathway is the oxidation of the benzylic methyl group to a benzyl alcohol, then to a benzaldehyde, and finally to a 4-chloro-2-fluorobenzoic acid.[20]

-

Photolytic Degradation: Exposure to high-intensity UV light can induce photochemical reactions. This can involve the homolytic cleavage of the C-Cl bond to form radical species, which could lead to a variety of secondary products.

-

Thermal Degradation: The compound has a documented decomposition temperature of 136°C.[11] High temperatures, especially in the presence of catalysts or impurities, can lead to complex decomposition pathways.[21][22]

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical approach to stress testing. The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation pathways are observed without destroying the molecule entirely.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl. Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH. Maintain the mixture at a controlled temperature (e.g., 60-80 °C) for a set period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the mixture at room temperature or slightly elevated temperature for a set period.

-

Thermal Degradation: Place a sample of the neat liquid or a solid-state sample in a controlled-temperature oven (e.g., at 105 °C) for several days.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a defined duration. A control sample should be wrapped in foil to exclude light.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method.

-

Mass Balance: Evaluate the results to ensure that the decrease in the parent compound is reasonably balanced by the appearance of degradation products. This provides confidence that all major degradants are being detected.[18]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 452-75-5 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-クロロ-2-フルオロトルエン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 452-75-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. This compound (≥99%) - Amerigo Scientific [amerigoscientific.com]

- 10. This compound | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. This compound CAS#: 452-75-5 [amp.chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. brilliantpharm.com [brilliantpharm.com]

- 15. This compound(452-75-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. medcraveonline.com [medcraveonline.com]

- 17. fishersci.com [fishersci.com]

- 18. 45160177 forced-degradation | PPT [slideshare.net]

- 19. pharmtech.com [pharmtech.com]

- 20. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]

- 21. CN102786386A - Preparation method of this compound - Google Patents [patents.google.com]

- 22. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-2-fluorotoluene for Research and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for 4-Chloro-2-fluorotoluene (CAS No. 452-75-5), a versatile halogenated aromatic compound pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] As a Senior Application Scientist, this document is structured to move beyond mere procedural listings, offering a detailed rationale for each safety measure, grounded in the specific chemical and toxicological properties of this compound. The objective is to empower researchers and drug development professionals with the knowledge to mitigate risks, ensure a safe laboratory environment, and maintain regulatory compliance.

Understanding the Hazard Profile of this compound

This compound is a flammable liquid and vapor that poses several health hazards, including skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] A thorough understanding of its properties is the cornerstone of safe handling.

GHS Classification and Associated Risks

The Globally Harmonized System (GHS) classification for this compound dictates the primary hazards that must be addressed in any handling protocol.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[3][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[3][4] |

The flammability of this compound necessitates strict control of ignition sources. Its irritating properties to the skin, eyes, and respiratory system are due to its chemical reactivity with biological tissues. The presence of halogen atoms on the aromatic ring can influence its metabolic pathways and toxicological profile.[6]

Physical and Chemical Properties Informing Safe Handling